molecular formula C18H22O3 B11413013 4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one

4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one

Cat. No.: B11413013
M. Wt: 286.4 g/mol
InChI Key: WMJPZSGKJNVMAB-UHFFFAOYSA-N
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Description

4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 3-methylbutyl bromide.

    Alkylation Reaction: The 4-methyl-2H-chromen-2-one undergoes an alkylation reaction with 3-methylbutyl bromide in the presence of a base such as potassium carbonate to form 4-methyl-3-(3-methylbutyl)-2H-chromen-2-one.

    Etherification: The resulting compound is then subjected to an etherification reaction with prop-2-en-1-ol in the presence of an acid catalyst such as sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-chromen-2-one: A precursor in the synthesis of the target compound.

    3-methylbutyl-2H-chromen-2-one: A related compound with similar structural features.

    7-(prop-2-en-1-yloxy)-2H-chromen-2-one: Another related compound with similar functional groups.

Uniqueness

4-methyl-3-(3-methylbutyl)-7-(prop-2-en-1-yloxy)-2H-chromen-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

4-methyl-3-(3-methylbutyl)-7-prop-2-enoxychromen-2-one

InChI

InChI=1S/C18H22O3/c1-5-10-20-14-7-9-15-13(4)16(8-6-12(2)3)18(19)21-17(15)11-14/h5,7,9,11-12H,1,6,8,10H2,2-4H3

InChI Key

WMJPZSGKJNVMAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C)CCC(C)C

Origin of Product

United States

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